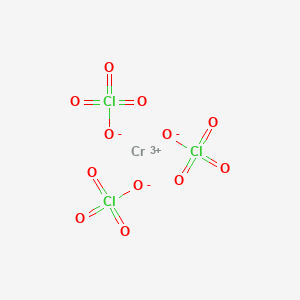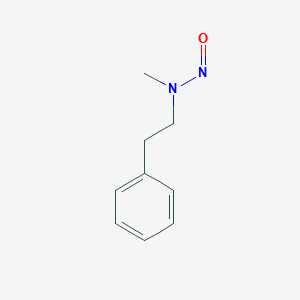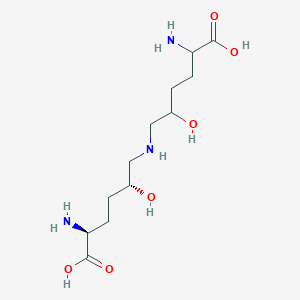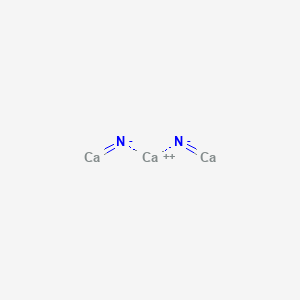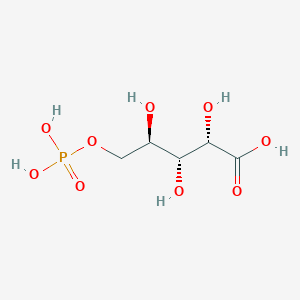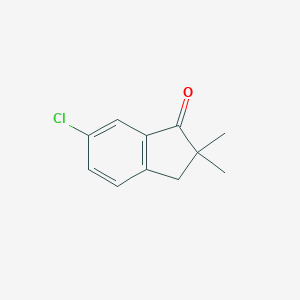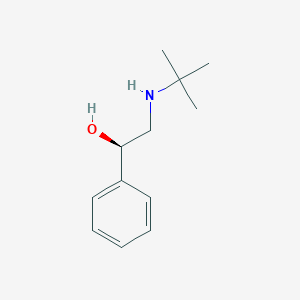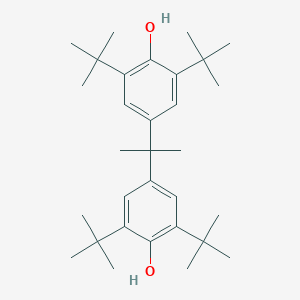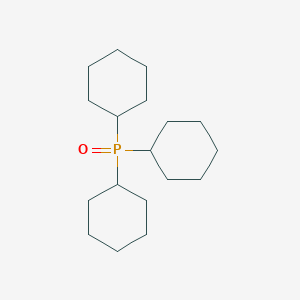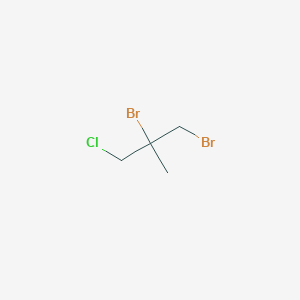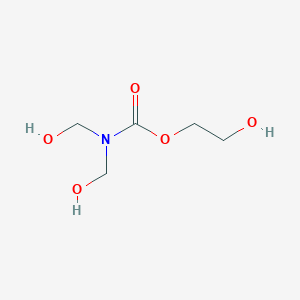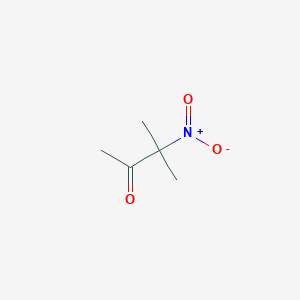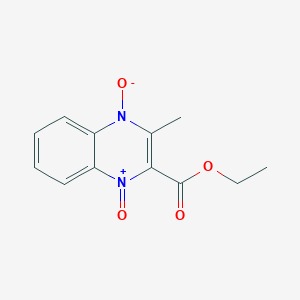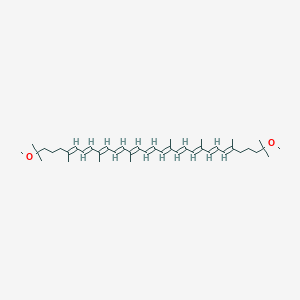
3,4,3',4'-Tetrahydrospirilloxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,3',4'-Tetrahydrospirilloxanthin (THS) is a carotenoid pigment that has recently gained attention due to its potential applications in various fields. It is a natural product that is found in certain bacteria, such as Sphingomonas sp. and Rhodobacter sphaeroides. THS has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Carotenoid Biosynthesis
3,4,3',4'-Tetrahydrospirilloxanthin is identified as a key compound in the study of carotenoid biosynthesis. In research involving the purple bacterium Rhodospirillum rubrum, this compound was the main carotenoid accumulated in a specific mutant strain. The study highlighted the complex pathways of carotenoid biosynthesis in phototrophic bacteria, revealing insights into the role of 3,4,3',4'-Tetrahydrospirilloxanthin in this process (Komori et al., 1998).
Photophysics and Photochemistry
Another study explored the photophysical properties of spirilloxanthin, which includes the tetrahydro form. The research used sub-5-fs pump-probe spectroscopy to analyze the absorption spectra and lifetimes of various singlet states in all-trans-spirilloxanthin. This contributes to our understanding of carotenoid photochemistry and their roles in photosynthetic systems (Nishimura et al., 2004).
Industrial Applications
The role of 3,4,3',4'-Tetrahydrospirilloxanthin in the production of other carotenoids like lycopene is also significant. A study on Rhodospirillum rubrum demonstrated how genetic modifications in the carotenoid gene cluster can lead to the accumulation of lycopene, a valuable industrial product. This research has implications for industrial biotechnology and the production of natural pigments (Wang et al., 2012).
Genetic Studies
Genetic studies involving 3,4,3',4'-Tetrahydrospirilloxanthin provide insights into the biosynthesis of highly conjugated carotenoids. By mutating and overexpressing certain genes in Rhodospirillum rubrum, researchers could produce variants of the compound, advancing our understanding of the genetic basis of carotenoid biosynthesis (Autenrieth & Ghosh, 2015).
Comparative Studies with Other Carotenoids
Comparative studies with other carotenoids like astaxanthin and nostoxanthin have also been conducted. These studies provide a broader context for understanding the properties and applications of 3,4,3',4'-Tetrahydrospirilloxanthin in various biological and industrial processes (Ambati et al., 2014), (Kikukawa et al., 2021).
Propriétés
Numéro CAS |
13833-01-7 |
|---|---|
Nom du produit |
3,4,3',4'-Tetrahydrospirilloxanthin |
Formule moléculaire |
C42H64O2 |
Poids moléculaire |
601 g/mol |
Nom IUPAC |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene |
InChI |
InChI=1S/C42H64O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-18,21-30H,19-20,31-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
Clé InChI |
LCTIOHZQWXQPIB-VYCPWLLESA-N |
SMILES isomérique |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(OC)(C)C)/C)/C)/C)\C)\C)/CCCC(OC)(C)C |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
SMILES canonique |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



